N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide
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Overview
Description
N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide is a complex organic compound that features a quinazoline and thiophene moiety. Quinazoline derivatives are known for their diverse biological activities, while thiophene derivatives are widely used in pharmaceuticals and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazoline with thiophene-2-carboxylic acid under dehydrating conditions. Catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often performed in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as
Properties
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-18-13(17-14(19)12-8-5-9-21-12)10-6-3-4-7-11(10)16-15(18)20/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQZHXRKPHKIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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